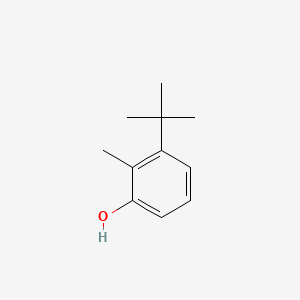

3-Tert-butyl-2-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-tert-butyl-2-methylphenol |

InChI |

InChI=1S/C11H16O/c1-8-9(11(2,3)4)6-5-7-10(8)12/h5-7,12H,1-4H3 |

InChI Key |

MIHQWNKDHBLQEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl 2 Methylphenol

Alkylation Approaches in Phenol (B47542) Functionalization

The functionalization of phenols via alkylation is a cornerstone of industrial organic synthesis. For the production of 3-tert-butyl-2-methylphenol, this typically involves the Friedel-Crafts alkylation of o-cresol (B1677501). The strategic selection of catalysts and alkylating agents is paramount in directing the regioselectivity of the reaction to favor the desired isomer.

Catalytic Alkylation Reactions

The alkylation of o-cresol is a classic acid-catalyzed electrophilic substitution reaction. A variety of catalysts, both homogeneous and heterogeneous, have been developed to enhance the efficiency and selectivity of this transformation.

Traditional homogeneous catalysts for the tert-butylation of phenols include Brønsted acids like sulfuric acid and phosphoric acid, as well as Lewis acids such as AlCl₃, FeCl₃, and BF₃. mdpi.comtandfonline.comresearchgate.net These catalysts, while effective, often present challenges related to corrosion, safety, and waste disposal. academie-sciences.fr For instance, the use of mineral acids can lead to equipment corrosion and environmental pollution. google.com

More contemporary approaches in homogeneous catalysis involve the use of ionic liquids and deep eutectic solvents, which offer advantages in terms of recyclability and milder reaction conditions.

To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. academie-sciences.fr These heterogeneous catalysts are easily separated from the reaction mixture and can often be regenerated and reused. google.com

Mesoporous molecular sieves, such as Al-MCM-41, have been investigated for the tert-butylation of cresols. niscpr.res.inmdpi.com These materials possess high surface areas and uniform pore structures that can influence the selectivity of the alkylation reaction. For example, in the vapor phase t-butylation of m-cresol (B1676322) with t-butyl alcohol over Al-MCM-41, a reactant feed ratio of 1:2 (m-cresol to t-butyl alcohol) resulted in a conversion of over 30% and the selective formation of 2-t-butyl-5-methyl phenol. niscpr.res.in

Other notable heterogeneous catalysts include:

Sulfated Zirconia: Perlite-supported sulfated zirconia (SZP) has demonstrated high catalytic activity in the vapor-phase alkylation of isomeric cresols with tert-butyl alcohol. mdpi.com In the case of o-cresol, a maximum conversion was achieved at 235 °C with 95% selectivity towards 6-tert-butyl-o-cresol (another name for this compound). mdpi.com

Zeolites: Various zeolites have been studied for phenol alkylation. academie-sciences.frresearchgate.net However, their microporous structure can sometimes lead to diffusional limitations. mdpi.com

Clay-based catalysts: Montmorillonite (B579905) K-10 clay modified with FeCl₃ has been used for the tert-butylation of phenols and cresols, showing high activity. researchgate.net

Heteropoly acids: 12-Tungstophosphoric acid (TPA) supported on materials like nanosilica or zirconia has proven to be a highly active and stable catalyst for the alkylation of p-cresol (B1678582) with tert-butanol (B103910). mdpi.comresearchgate.net

Interactive Data Table: Performance of Various Heterogeneous Catalysts in Cresol Alkylation

| Catalyst | Substrate | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity (%) to Major Product | Reference |

| Sulfated Zirconia on Perlite (SZP-15) | o-Cresol | tert-Butyl alcohol | 235 | ~95 | 95 (to 6-TBOC) | mdpi.com |

| Al-MCM-41 | m-Cresol | tert-Butyl alcohol | 250-400 | >30 | High (to 2-t-butyl-5-methyl phenol) | niscpr.res.in |

| 12-Tungstophosphoric acid/SiO₂ | p-Cresol | tert-Butyl alcohol | 140 | ~92 | 90.4 (to 2-TBC) | mdpi.com |

| Fe-modified Montmorillonite K10 | Phenol/Cresols | tert-Butyl alcohol | - | 100 | Varies | researchgate.net |

Deep eutectic solvents (DESs) have emerged as green and efficient catalytic media for various chemical transformations, including alkylation reactions. mdpi.comacs.orgresearchgate.net A DES can be formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea (B33335) or p-toluenesulfonic acid). mdpi.compreprints.org

In one study, a deep eutectic solvent prepared from caprolactam and p-toluenesulfonic acid was used to catalyze the alkylation of p-cresol with tert-butyl alcohol. mdpi.compreprints.org This method provided an efficient and mild route for the synthesis of 2-tert-butyl-4-methylphenol (B42202). mdpi.compreprints.orgresearchgate.net Optimization of the reaction conditions using response surface methodology yielded an 83% conversion of tert-butyl alcohol. mdpi.compreprints.org

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have been successfully employed as catalysts for the alkylation of phenols and cresols with tert-butyl alcohol. tandfonline.compreprints.org These catalysts offer high activity and selectivity under relatively mild conditions. tandfonline.compreprints.org

SO₃H-functionalized ionic liquids have shown particular promise. For example, N-(4-sulfo group)butyl-triethylamine-hydrogen sulfate (B86663) demonstrated good catalytic performance in the alkylation of o-cresol with tert-butanol, achieving an o-cresol conversion of 80.9% and a selectivity of 44.1% for 6-tert-butyl-o-cresol at 80°C. syxbsyjg.com Other studies have reported high conversions and selectivities for the tert-butylation of p-cresol using different functionalized ionic liquids. tandfonline.compreprints.orglongdom.org For instance, long-chain double SO₃H-functionalized Brønsted acidic ionic liquids have achieved a 93.2% conversion of p-cresol with an 89.2% selectivity for 2-tert-butyl-p-cresol. researchgate.net

Interactive Data Table: Alkylation of Cresols using Ionic Liquid Catalysts

| Ionic Liquid Catalyst | Substrate | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| N-(4-sulfo group)butyl-triethylamine-hydrogen sulfate | o-Cresol | tert-Butanol | 80 | 80.9 (o-cresol) | 44.1 (6-TBC) | syxbsyjg.com |

| Long-chain double SO₃H-functionalized BAILs | p-Cresol | tert-Butanol | 70 | 93.2 (p-cresol) | 89.2 (2-TBC) | researchgate.net |

| SO₃H-functionalized ILs | p-Cresol | tert-Butanol | - | 79 | 92 | mdpi.compreprints.org |

| N-methyl imidazole/pyridine/triethylamine (B128534) based BAILs | p-Cresol | tert-Butanol | 70 | 80 | - | mdpi.compreprints.org |

| Supported Ionic Liquid (SO₃H-functionalized on SBA-15) | p-Cresol | tert-Butanol | 110 | 65 (p-cresol) | 76 (TBC) | longdom.org |

Alkylating Agents in Phenol Synthesis

The choice of alkylating agent is a critical factor in the synthesis of tert-butylated phenols. For the production of this compound from o-cresol, several tert-butylating agents can be employed.

The most common and industrially significant alkylating agents include:

Isobutylene (B52900): This is a widely used alkylating agent in industrial processes. smolecule.compatsnap.com However, its gaseous nature can present storage and handling challenges, and it is prone to polymerization. patsnap.com

Tert-butyl alcohol (TBA): TBA is a frequently used alternative to isobutylene and is effective in the presence of various acid catalysts. academie-sciences.frresearchgate.netsmolecule.com The reaction proceeds through the formation of a tert-butyl carbocation, which then acts as the electrophile. academie-sciences.fr

Methyl tert-butyl ether (MTBE): MTBE can also serve as an alkylating agent for phenols. academie-sciences.frpatsnap.com In some cases, MTBE has been found to be a better alkylating agent than TBA. researchgate.net

The selection among these agents often depends on factors such as catalyst compatibility, reaction conditions, and desired product selectivity.

Optimization of Synthesis Parameters (e.g., Response Surface Methodology)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to optimize processes. science.gov It is particularly valuable in chemical synthesis for minimizing the number of experimental runs required to determine the optimal conditions for a reaction. rasayanjournal.co.in This methodology explores the relationships between several explanatory variables and one or more response variables. science.govrasayanjournal.co.in

While specific RSM studies for this compound are not detailed in the provided search results, the application of this methodology is well-documented for the synthesis of its isomers, such as 2-tert-butyl-4-methylphenol (2-TBM). mdpi.comresearchgate.net In a study on the alkylation of p-cresol with tert-butyl alcohol to produce 2-TBM, RSM based on the Box-Behnken method was employed to optimize reaction parameters. mdpi.com The factors investigated included the mole ratio of reactants, catalyst dosage, and reaction time, with the conversion of tert-butyl alcohol as the key response value. mdpi.comresearchgate.net

The optimization process identified the ideal conditions to maximize the yield of the desired product. mdpi.com An experiment conducted under the optimized conditions—a mole ratio of 11, a catalyst dosage of 25 mol%, and a reaction time of 12 hours—resulted in an 85% conversion of tert-butyl alcohol, confirming the reliability of the RSM model. mdpi.com Such studies highlight how RSM can be a powerful tool to efficiently achieve high conversion rates and selectivity in the synthesis of substituted phenols. rasayanjournal.co.inmdpi.com

Table 1: Optimization of 2-TBM Synthesis via Response Surface Methodology mdpi.com

| Parameter | Investigated Range | Optimal Value (Predicted) | Response (Conversion) |

| Mole Ratio (p-cresol:tert-butyl alcohol) | --- | 10.97 | 83% (Predicted) |

| Dosage of Catalyst (mol%) | 0.5 to 2 (IL to phenol ratio) | 24.17 | 85% (Verified) |

| Reaction Time (hours) | 20 to 480 min | 12.00 | --- |

Data derived from a study on the synthesis of the isomer 2-tert-butyl-4-methylphenol (2-TBM).

Alternative Synthetic Routes

Beyond traditional chemical synthesis, researchers are exploring alternative pathways that offer improved selectivity and sustainability, particularly through the valorization of biomass.

Selective Production from Lignin (B12514952) Depolymerization

Lignin, a major component of lignocellulosic biomass, is an abundant, renewable source of aromatic compounds. acs.org However, its complex and robust structure makes selective depolymerization into specific, high-value chemicals a significant challenge. acs.orgncsu.edu Common issues include a wide variety of products, low selectivity, and the repolymerization of monomers. acs.org

Despite these difficulties, a notable study has demonstrated the selective production of this compound (referred to as TBC in the study) from the depolymerization of enzymatic hydrolysis lignin (EHL). researchgate.net This process utilizes a hydrothermally synthesized Molybdenum disulfide (MoS2) catalyst. researchgate.net Under optimized conditions, this method yields a total aromatic monomer yield of 124.1 mg per gram of EHL, with a remarkable selectivity of up to 40.3 wt% for this compound. researchgate.net This represents a significant advancement in producing specific, valuable chemicals from a renewable lignin feedstock. acs.orgresearchgate.net

Table 2: Selective Production of this compound from Lignin researchgate.net

| Parameter | Value |

| Feedstock | Enzymatic Hydrolysis Lignin (EHL) |

| Catalyst | Molybdenum disulfide (MoS2) |

| Solvent | Methanol (B129727) |

| Temperature | 280 °C |

| Pressure | 2 MPa H2 |

| Reaction Time | 6 hours |

| Total Aromatic Monomer Yield | 124.1 mg/g EHL |

| Selectivity of this compound | 40.3 wt% |

Mechanistic Studies of Synthesis Pathways

Understanding the reaction mechanisms is crucial for developing highly selective synthesis methods. For sterically hindered phenols, various synthetic pathways are considered.

One studied mechanism involves the vapor-phase catalytic methylation of 2-tert-butylphenol (B146161) with methanol. researchgate.net Research indicates that at temperatures between 280–300°C, this reaction proceeds selectively to form 6-tert-butyl-2-methylphenol, an isomer of the target compound. researchgate.net However, if the reaction temperature is elevated above 300°C, the reaction pathway shifts, leading to the formation of 2,6-dimethylphenol, indicating a loss of the tert-butyl group. researchgate.net This temperature dependence underscores the delicate control required to achieve selective synthesis.

In the context of lignin valorization, mechanistic insights can be drawn from studies on lignin model compounds. The conversion of guaiacol, a common lignin-derived compound, to various alkylphenols over a MoO3 catalyst in supercritical ethanol (B145695) has been investigated. researchgate.net The proposed pathway involves an initial demethylation step, followed by the reaction of the intermediate with adsorbed methyl groups to form a primitive alkylphenol. researchgate.net Subsequent reactions can then lead to higher alkylphenols, including tert-butylphenols. researchgate.net Furthermore, the reactivity of phenolic compounds can be influenced by mechanisms such as hydrogen atom transfer (HAT), which is a key step in their antioxidant activity and can play a role in certain synthesis or side reactions. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Tert Butyl 2 Methylphenol

Influence of Tert-Butyl Group on Aromatic Reactivity

The presence of a tert-butyl group on a phenol (B47542) ring, as in 3-tert-butyl-2-methylphenol, significantly influences the molecule's reactivity. This influence stems from a combination of steric and electronic effects.

Steric Hindrance Effects

The tert-butyl group is exceptionally bulky, a characteristic that imposes significant steric hindrance around the aromatic ring. nih.gov This steric bulk can impede or slow down chemical reactions that require the close approach of a reagent to the positions adjacent to the tert-butyl group. nih.govacs.org For instance, in electrophilic aromatic substitution reactions, the large size of the tert-butyl group can hinder the approach of an electrophile, thereby reducing the reaction rate. nih.govnumberanalytics.com This effect is particularly pronounced when substituents are present at the ortho position relative to the tert-butyl group. The steric hindrance provided by the tert-butyl group also contributes to the stability of the phenol by protecting it from rapid oxidation. nih.gov

Inductive Electron-Donating Properties

The tert-butyl group acts as an electron-donating group through the inductive effect. nih.gov This means it pushes electron density towards the aromatic ring. This increased electron density on the aromatic ring and the hydroxyl group has several consequences. nih.gov Firstly, it makes the aromatic ring more susceptible to attack by electrophiles, although this effect is often counteracted by the steric hindrance mentioned above. Secondly, the electron-donating nature of the tert-butyl group enhances the antioxidant properties of the phenol by stabilizing the resulting phenoxy radical formed during radical scavenging. nih.gov It's worth noting that while the tert-butyl group exhibits a positive inductive effect (+I), it cannot participate in hyperconjugation, another form of electron donation, because the carbon atom attached to the benzene (B151609) ring lacks hydrogen atoms. quora.com This distinguishes it from less bulky alkyl groups like the methyl group. quora.com

Oxidation and Radical Scavenging Mechanisms

Hindered phenols, including this compound, are widely recognized for their antioxidant properties. This is primarily due to their ability to scavenge free radicals, a process central to preventing oxidative degradation in various materials. nih.gov

Role in Stabilizing Phenoxy Radicals

The antioxidant activity of phenolic compounds is rooted in their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. nih.gov This process generates a phenoxy radical. The stability of this newly formed phenoxy radical is crucial for the antioxidant's effectiveness. The tert-butyl group plays a vital role in stabilizing this radical. nih.govscholaris.ca Its electron-donating inductive effect helps to delocalize the unpaired electron on the phenoxy radical, thus increasing its stability. nih.gov Furthermore, the steric bulk of the tert-butyl group shields the radical center, preventing it from participating in further unwanted reactions. nih.gov Research on related compounds has shown that bulky groups like tert-butyl are more effective at stabilizing phenoxy radicals than linear alkyl chains. scispace.com

Hydrogen Atom Transfer (HAT) Mechanisms in Related Systems

The primary mechanism by which phenolic antioxidants scavenge free radicals is through hydrogen atom transfer (HAT). acs.orgresearchgate.net In this process, the phenol donates its hydroxyl hydrogen to a radical species. The rate and efficiency of this transfer are influenced by several factors, including the bond dissociation enthalpy (BDE) of the O-H bond. acs.org Electron-donating substituents, such as the tert-butyl group, can lower the O-H BDE, making the hydrogen atom easier to abstract. acs.org

In non-polar solvents, the HAT mechanism is generally favored. nih.gov However, in polar, ionization-supporting solvents like alcohols, the mechanism can become more complex. A competing pathway known as Sequential Proton-Loss Electron Transfer (SPLET) can occur, where the phenol first deprotonates to form a phenoxide ion, which then transfers an electron to the radical. nih.govrsc.org The relative contribution of HAT and SPLET can be influenced by factors such as the concentration of the phenol and the nature of the solvent. nih.govrsc.org

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The substituent groups on this compound, namely the hydroxyl, tert-butyl, and methyl groups, direct the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a powerful activating group and an ortho-, para-director due to its strong +M (mesomeric) effect. stackexchange.com The methyl and tert-butyl groups are also activating, ortho-, para-directing groups due to their inductive and, in the case of methyl, hyperconjugative effects. stackexchange.comstackexchange.com

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions on the ring that are most activated and sterically accessible. The combined directing effects of the hydroxyl, methyl, and tert-butyl groups, along with the steric hindrance from the tert-butyl group, will determine the final product distribution. For example, the nitration of t-butylbenzene yields a mixture of ortho, meta, and para products, with the para isomer being the major product due to the steric hindrance at the ortho positions. stackexchange.com

Nucleophilic aromatic substitution, on the other hand, generally requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. masterorganicchemistry.com Since this compound contains electron-donating groups, it is not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions. This type of reaction typically proceeds through a Meisenheimer complex intermediate and is facilitated by leaving groups that can be displaced by a nucleophile. libretexts.org For a nucleophilic aromatic substitution to occur on a phenol derivative like this, it would likely require very harsh reaction conditions or a different reaction pathway, such as an elimination-addition mechanism involving a benzyne (B1209423) intermediate. libretexts.org

Complexation and Coordination Chemistry Studies

The chemical behavior of this compound in complexation and coordination chemistry is primarily characterized by its function as a precursor to phenolate (B1203915) ligands. Following deprotonation of the hydroxyl group, the resulting phenoxide anion acts as a potent ligand, coordinating to a wide array of metal centers through its oxygen atom. The steric hindrance imposed by the bulky tert-butyl group positioned ortho to the hydroxyl functionality, in conjunction with the electronic influence of the adjacent methyl group, plays a crucial role in determining the coordination number, geometry, and stability of the resulting metal complexes. Research in this area often involves incorporating the this compound moiety into larger, polydentate ligand frameworks to create specific coordination environments for metal ions.

Detailed investigations have led to the synthesis and characterization of numerous metal complexes where this substituted phenol is a key structural component. These studies are fundamental to understanding how ligand architecture influences the properties of metal complexes.

Iron(III) Complexes with Phenolate-Based Ligands

A significant area of study involves the coordination of iron(III) with complex ligands derived from substituted phenols. For instance, tripodal tetradentate ligands incorporating the 2-methylene-4-methyl-6-tert-butylphenol unit have been synthesized. rsc.org The reaction of the diprotonated form of a ligand like N,N-dimethyl-N′,N′-bis(2-methylene-4-methyl-6-tert-butylphenol)ethylenediamine (H₂[L₂]) with anhydrous iron(III) chloride (FeCl₃) yields a stable, five-coordinate, high-spin iron(III) complex, [L₂]FeCl. rsc.org

Single-crystal X-ray diffraction analysis reveals a distorted trigonal bipyramidal geometry for this complex. rsc.org The ligand coordinates to the iron center through two phenolate oxygen atoms, the tertiary amine nitrogen, and the secondary amine nitrogen, with the chloride ion occupying the fifth coordination site. rsc.org The steric demands of the tert-butyl groups on the phenolate rings are instrumental in stabilizing this specific geometry. rsc.orgresearchgate.net Similarly, using the ligand N,N′-bis(4,6-tert-butyl-2-methylphenol)-N,N′-bismethyl-1,2-diaminoethane (H₂[L₃]) results in square pyramidal iron(III) complexes like [L₃]FeCl. rsc.org

Table 1: Selected Structural Data for an Iron(III) Complex [L₂]FeCl

| Parameter | Value |

| Coordination Geometry | Distorted Trigonal Bipyramidal |

| Fe-O(1) Bond Length | 1.868(2) Å |

| Fe-O(2) Bond Length | 1.874(2) Å |

| Fe-N(amine) Bond Length | 2.223(3) Å - 2.302(3) Å |

| Fe-Cl Bond Length | 2.233(1) Å |

| O(1)-Fe-O(2) Angle | 119.5(1)° |

Data sourced from studies on related iron(III) diamine-bis(phenolate) complexes. rsc.org

Organotin(IV) Complexes

The coordination chemistry of this compound extends to main group elements, notably tin. Di- and triorganotin(IV) complexes have been synthesized by reacting di-n-butyltin dichloride, dimethyltin (B1205294) dichloride, or tri-n-butyltin(IV) chloride with 2-tert-butyl-4-methylphenol (B42202) in the presence of triethylamine (B128534). researchgate.net The resulting complexes have been extensively characterized using various spectroscopic techniques, including IR, and ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, which confirm the coordination of the phenoxide to the tin center. researchgate.net Thermal analysis of these organotin(IV) phenoxides has also been conducted to evaluate their stability and decomposition pathways. researchgate.net

Schiff Base Complexes

The this compound scaffold is also a valuable component in the synthesis of Schiff base ligands. These ligands are typically formed through the condensation of an aldehyde derivative of the phenol with an amine. The resulting multidentate Schiff base ligands, which contain both phenolate oxygen and imine nitrogen donor atoms, are excellent chelating agents for a variety of divalent metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). dergipark.org.trresearchgate.net The geometry of the final complex, which can range from square planar to octahedral, is dictated by the specific metal ion, the denticity of the Schiff base ligand, and the steric constraints imposed by the tert-butyl groups. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Tert Butyl 2 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of individual atoms.

Principles: Proton (¹H) NMR spectroscopy is based on the principle that protons in a molecule, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm values), while electron-donating groups shield them, causing an upfield shift (lower ppm values). The integration of the signal intensity corresponds to the number of protons giving rise to the signal, and spin-spin coupling between adjacent, non-equivalent protons can split signals into multiplets, providing information about the connectivity of atoms.

Applications: In the context of 3-tert-butyl-2-methylphenol and its derivatives, ¹H NMR is crucial for identifying the number and substitution pattern of aromatic protons, as well as characterizing the protons of the alkyl substituents.

For instance, in the ¹H NMR spectrum of 2,6-di-tert-butyl-4-methylphenol, distinct signals are observed for the different types of protons. hmdb.ca The hydroxyl (-OH) proton typically appears as a singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons and the protons of the tert-butyl and methyl groups will also have characteristic chemical shifts and splitting patterns that allow for the complete structural assignment of the molecule. The spectrum of 2-tert-butyl-6-methylphenol (B146170) also provides a clear example of how these signals can be interpreted to confirm the structure. chemicalbook.com Similarly, spectral data for 3-tert-butylphenol (B181075) helps in its characterization. chemicalbook.com

Table 1: Illustrative ¹H NMR Data for Derivatives

| Compound | Proton Type | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol | -OH | ~5.0 (variable) |

| Aromatic-H | ~7.0 | |

| tert-butyl & methyl-H | ~1.4 & ~2.3 | |

| 2-tert-Butyl-4-methylphenol (B42202) | -OH | Variable |

| Aromatic-H | Multiple signals | |

| tert-butyl & methyl-H | Distinct signals |

Principles: Carbon-13 (¹³C) NMR spectroscopy functions on the same principles as ¹H NMR, but it observes the ¹³C nucleus. Since ¹³C has a low natural abundance (about 1.1%), the signals are weaker. Typically, ¹³C NMR spectra are recorded with proton decoupling, which results in each unique carbon atom appearing as a single sharp line. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Applications: ¹³C NMR spectroscopy is highly effective for determining the number of non-equivalent carbon atoms in a molecule and identifying the types of carbon atoms present (e.g., aromatic, aliphatic, quaternary). For substituted phenols, this technique can definitively confirm the carbon skeleton and the positions of the alkyl substituents on the aromatic ring.

For example, the ¹³C NMR spectrum of 3-tert-butylphenol shows distinct signals for each of its ten carbon atoms, with the carbons of the tert-butyl group appearing at a different chemical shift from the aromatic carbons. chemicalbook.com The carbon atom attached to the hydroxyl group is typically observed at a downfield chemical shift due to the deshielding effect of the oxygen atom. Spectroscopic data for isomers like 2-tert-butyl-4-methylphenol further illustrates the utility of this technique in distinguishing between different substitution patterns. nih.gov

Table 2: Illustrative ¹³C NMR Data for Derivatives

| Compound | Carbon Type | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-tert-Butylphenol | Aromatic C-O | ~155 |

| Other Aromatic C | ~110-150 | |

| tert-butyl C | Quaternary ~34, Methyl ~31 | |

| 2-tert-Butyl-4-methylphenol | Aromatic C-O | ~152 |

| Other Aromatic C | ~115-136 | |

| tert-butyl & methyl C | Distinct signals |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the vibrational modes of a molecule, which are quantized. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations.

Principles: FT-IR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where specific absorption bands correspond to particular functional groups and bond vibrations (e.g., stretching, bending).

Applications: FT-IR is a powerful tool for the identification of functional groups within a molecule. For this compound and its derivatives, the FT-IR spectrum provides clear evidence for the presence of the hydroxyl (-OH) group and the aromatic ring.

The characteristic absorption bands for these compounds include:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Absorptions for the tert-butyl and methyl groups are found just below 3000 cm⁻¹.

C=C Stretching (Aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

C-O Stretching: A strong band in the 1200-1260 cm⁻¹ region corresponds to the stretching vibration of the phenolic C-O bond.

The exact positions of these bands can be influenced by the substitution pattern on the aromatic ring. researchgate.netrsc.org For example, the O-H stretching frequency can be affected by steric hindrance around the hydroxyl group, which may influence the extent of intermolecular hydrogen bonding.

Table 3: Typical FT-IR Absorption Bands for Substituted Phenols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

Electronic Spectroscopy for Conjugation and Energy Levels

Electronic spectroscopy involves the absorption of ultraviolet or visible light, which causes the promotion of an electron from a lower to a higher energy molecular orbital.

Principles: UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions. The absorption of light by a molecule corresponds to electronic transitions between different energy levels. For aromatic compounds like phenols, the key electronic transitions are typically π → π* transitions associated with the conjugated system of the benzene (B151609) ring. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

Applications: The UV-Vis spectrum of a substituted phenol (B47542) provides information about its conjugated system. The position of the λmax is sensitive to the nature and position of substituents on the aromatic ring. Alkyl groups, such as tert-butyl and methyl, generally cause a small red shift (shift to longer wavelengths) of the absorption bands of the parent phenol molecule.

For example, 2-tert-butylphenol (B146161) exhibits maximum absorptions at approximately 216 nm, 271 nm, and 277 nm in alcohol. nih.gov These absorptions are characteristic of the substituted benzene ring. The UV-Vis spectrum of 2,4,6-tri-tert-butyl-phenol also shows characteristic absorption bands that are influenced by the presence of multiple bulky tert-butyl groups. nist.gov The specific λmax values for this compound would be expected to be in a similar range, with slight variations due to the specific substitution pattern.

Table 4: Illustrative UV-Vis Absorption Data for Derivatives

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 2-tert-Butylphenol | 216 | Alcohol |

| 271 | ||

| 277 | ||

| 2,4,6-tri-tert-butyl-phenol | ~278 | Not Specified |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₆O = 164.24 g/mol ). The fragmentation of tert-butyl-substituted phenols is characterized by specific cleavage patterns. A predominant fragmentation pathway for alkylphenols, particularly those with a tert-butyl group, involves the α-cleavage of a methyl group from the tert-butyl substituent. researchgate.net This results in the formation of a stable carbocation.

For this compound, the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would generate a prominent peak at m/z 149. This [M-15]⁺ ion is often the base peak in the spectra of related compounds like 2-tert-butyl-4-methylphenol and 2-tert-butyl-6-methylphenol. nih.govnih.gov Further fragmentation can occur, but the loss of the methyl group is typically the most significant fragmentation event, indicative of the tert-butyl moiety. researchgate.net

The general fragmentation pattern can be summarized as follows:

Molecular Ion Formation : C₁₁H₁₆O + e⁻ → [C₁₁H₁₆O]⁺• (m/z = 164)

Alpha-Cleavage : [C₁₁H₁₆O]⁺• → [C₁₀H₁₃O]⁺ + •CH₃ (m/z = 149)

This fragmentation is highly characteristic and aids in the structural confirmation of tert-butylphenol isomers.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Formula | Identity | Significance |

|---|---|---|---|

| 164 | [C₁₁H₁₆O]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

X-ray Crystallography for Solid-State Structure Determination

Table 2: Hypothetical Crystallographic Data Parameters for a Phenolic Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 8.2 |

| c (Å) | Unit cell dimension. | 15.1 |

| β (°) | Unit cell angle. | 95.5 |

Understanding the forces that govern how molecules arrange themselves in a crystal is crucial for crystal engineering. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed analysis of close contacts between neighboring molecules.

Hirshfeld surface analysis generates a unique "fingerprint plot" for a crystal structure, which summarizes the intermolecular contacts. For a molecule like this compound, the analysis would likely reveal:

O···H/H···O Interactions : Appearing as distinct "spikes" on the fingerprint plot, these represent the crucial hydrogen bonds formed between the phenolic hydroxyl groups. The proportion of these contacts on the Hirshfeld surface typically ranges from 5% to 10% for phenols. acs.org

H···H Interactions : Due to the abundance of hydrogen atoms in the alkyl groups, these contacts usually account for the largest portion of the surface area, often appearing as a large, diffuse region on the plot. nih.gov

By quantifying these interactions, Hirshfeld analysis provides a deep understanding of the stability and nature of the crystalline solid. mdpi.commq.edu.au

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance, X-ray Absorption Spectroscopy)

Beyond standard spectroscopic methods, advanced techniques can provide deeper insights into the electronic structure and reactivity of this compound, particularly concerning its radical scavenging and antioxidant properties.

Electron Paramagnetic Resonance (EPR) : Also known as Electron Spin Resonance (ESR), this technique is highly specific for detecting and characterizing species with unpaired electrons, such as free radicals. wikipedia.org Phenolic compounds are well-known antioxidants that can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby forming a stable phenoxyl radical intermediate. EPR spectroscopy is an invaluable tool for studying these radicals. researchgate.netresearchgate.net The resulting EPR spectrum provides information about the electronic environment of the unpaired electron, which can be used to identify the radical species and study its stability. scielo.org.mxjst.go.jp The hyperfine coupling constants observed in the spectrum can reveal interactions of the unpaired electron with nearby magnetic nuclei.

X-ray Absorption Spectroscopy (XAS) : XAS is a powerful element-specific technique that probes the local electronic and geometric structure around a specific atom. By tuning the X-ray energy to a core-level absorption edge (e.g., the carbon K-edge), one can excite core electrons into unoccupied molecular orbitals. dtu.dk The resulting spectrum, particularly the Near-Edge X-ray Absorption Fine Structure (NEXAFS) region, is sensitive to the chemical environment and oxidation state of the absorbing atom. For a molecule like this compound, XAS could be used to investigate the electronic structure of the carbon atoms in the aromatic ring versus those in the tert-butyl and methyl groups, providing insights into how these substituents modify the electronic properties of the phenol moiety. dtu.dk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-tert-Butyl-4-methylphenol |

| 2-tert-Butyl-6-methylphenol |

Computational Chemistry and Theoretical Modeling of 3 Tert Butyl 2 Methylphenol

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method, centered on the electron density rather than the complex many-electron wavefunction, provides a balance of accuracy and computational efficiency, making it ideal for studying phenolic compounds like 3-tert-butyl-2-methylphenol.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by simulating the various modes of vibration. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the identity and purity of a synthesized compound. researchgate.net For example, in a study of butylated hydroxy toluene (B28343) (BHT), a structurally related phenol (B47542), DFT calculations at the B3LYP/6-31G(d) level were found to accurately predict the experimental vibrational wavenumbers. researchgate.net The characteristic O-H stretching vibration, sensitive to hydrogen bonding, is typically observed in the range of 3600-3700 cm⁻¹ in its free form. spectroscopyonline.com

Table 1: Representative Calculated Geometric Parameters for a Substituted Phenol (Analogous Compound) (Note: Data is illustrative, based on findings for 2,4-di-tert-butyl-6-{[(3-(trifluoromethyl)benzyl]iminomethyl}phenol) nih.gov

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C-O | 1.376 Å |

| Bond Length | C=N | 1.308 Å |

| Torsion Angle | C1—C14—C15—N1 | -0.14° |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. researchgate.net

For this compound, the MEP map would be expected to show a region of high electron density (red) localized around the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. nih.gov This makes the oxygen a primary site for electrophilic interaction and hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The aromatic ring would display intermediate potential, with the bulky, electron-donating tert-butyl and methyl groups influencing the electron distribution across the ring, thereby modulating its reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO would be an antibonding orbital distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: Data is illustrative, based on findings for a different organic molecule) nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| HOMO-LUMO Gap (ΔE) | 0.08657 |

Quantum Chemical Descriptors and Reactivity Prediction

From the calculated HOMO and LUMO energies, a suite of quantum chemical descriptors can be derived to quantify the reactivity of this compound. hakon-art.com These global reactivity descriptors provide a quantitative basis for understanding the molecule's chemical behavior. rasayanjournal.co.in

Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. hakon-art.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules tend to be more reactive. mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. rasayanjournal.co.in

These descriptors are invaluable for comparing the reactivity of different molecules and predicting how this compound might behave in various chemical environments. For example, a molecule with high hardness and low softness is expected to be less reactive than a molecule with low hardness and high softness. hakon-art.com

Table 3: Quantum Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Ease of polarization |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its antioxidant mechanisms, such as hydrogen atom transfer or single electron transfer, or its participation in reactions like electrophilic substitution on the aromatic ring.

A relevant example is the computational study of the Kolbe-Schmitt reaction for di-tert-butylphenol isomers, which involves the carboxylation of a phenoxide. researchgate.netresearchgate.net Using DFT (e.g., at the M06-2X/Def2-SVP/SMD level), researchers can model the entire reaction coordinate. researchgate.netresearchgate.net This involves locating the structures of reactants, intermediates, transition states, and products. The Gibbs free energy of each species is calculated to determine the thermodynamic favorability of the reaction and the height of the activation energy barriers, which dictates the reaction kinetics. researchgate.netresearchgate.net For instance, in the reaction of potassium 2,4-di-tert-butylphenoxide with CO₂, the Gibbs free energy barrier for the electrophilic addition was calculated to be only 11.2 kcal/mol, indicating a kinetically favorable process. researchgate.net Such studies can reveal whether a product is formed under kinetic or thermodynamic control and can explain the regioselectivity of reactions involving substituted phenols.

In Silico Studies of Molecular Interactions (e.g., Molecular Docking)

In silico techniques like molecular docking are used to predict how a small molecule, such as this compound, might bind to the active site of a biological macromolecule, typically a protein or enzyme. mdpi.com This method is crucial in drug discovery and toxicology for predicting the biological activity or potential toxicity of a compound.

The process involves computationally placing the ligand (this compound) into the binding site of a receptor protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. ekb.eg A lower (more negative) binding energy suggests a more stable protein-ligand complex and potentially stronger biological activity. ekb.eg

For example, a molecular docking study of a related compound, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), investigated its interaction with key proteins involved in breast cancer. ekb.eg The study reported strong binding affinities, with binding energies of -7.86, -7.68, and -7.36 kcal/mol for the proteins PIK3CA, ESR1, and PTEN, respectively. ekb.eg These results suggest that 2,4-DTBP has the potential to inhibit these targets. A similar approach could be applied to this compound to explore its potential interactions with various biological targets, identifying key binding interactions (like hydrogen bonds or hydrophobic interactions) and guiding the design of new therapeutic agents.

Applications and Industrial Significance of 3 Tert Butyl 2 Methylphenol

Role as a Chemical Precursor and Intermediate in Organic Synthesis

Tert-butylated phenols are important organic intermediates used in the synthesis of a variety of more complex molecules. They serve as foundational building blocks in the chemical industry for producing high-value products. For instance, the closely related isomer 2-tert-butyl-4-methylphenol (B42202) is a critical raw material for producing high-grade phenolic antioxidants such as Antioxidant 2246 and the photostabilizer UV-326. The synthesis of these products involves reactions that modify the initial phenol (B47542) structure to create larger molecules with specialized functions.

The bulky tert-butyl group can also be used strategically as a positional protecting group in multi-step organic syntheses. It can block the reactive ortho or para positions on the phenol ring, allowing chemists to direct subsequent chemical modifications to other parts of the molecule with high regioselectivity. Once the desired modifications are complete, the tert-butyl group can be removed through a retro-Friedel-Crafts reaction to regenerate the phenol. This methodology makes tert-butylated phenols valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Table 1: Examples of Products Synthesized from Tert-butyl-methylphenol Intermediates

| Precursor | Synthesized Product | Product Class |

|---|---|---|

| 2-tert-butyl-4-methylphenol | 2,2'-methylenebis(6-tert-butyl-4-methylphenol) | Antioxidant |

| 2-tert-butyl-4-methylphenol | 2'-(2'-Hydroxy-3'-tert-butyl-5'-methyl-phenyl)-5-chlorobenzotriazole (UV-326) | UV Stabilizer |

Antioxidant Functionality in Materials Science and Industrial Products

The primary industrial function of 3-Tert-butyl-2-methylphenol and its isomers is to act as antioxidants. Antioxidants are substances that delay or prevent autoxidation by inhibiting the formation of or interrupting the propagation of free radicals. The antioxidant mechanism of tert-butylated phenols relies on the hydroxyl (-OH) group's ability to donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the oxidative chain reactions that lead to material degradation.

The presence of the bulky tert-butyl group provides steric hindrance, which protects the hydroxyl group and increases the stability of the phenoxy radical formed after the hydrogen atom is donated. This enhanced stability prevents the phenoxy radical from initiating new oxidation chains, making hindered phenols like this compound highly effective and efficient antioxidants in various industrial applications where oxidative stability is crucial.

Tert-butylated phenolic antioxidants are extensively used to protect polymers and plastics from degradation. During processing at high temperatures (e.g., extrusion and molding) and throughout the service life of the product, polymers are susceptible to thermal and oxidative degradation, which can lead to loss of mechanical properties, discoloration, and failure. The addition of hindered phenolic antioxidants is crucial for preventing such degradation in a wide range of polymers, including polyolefins (polyethylene, polypropylene), ABS resin, and polyurethane. These antioxidants function as radical scavengers, ensuring the stability and durability of the final plastic products.

The stability of fuels and lubricants is critical for the performance and longevity of engines and machinery. These petroleum-based products can degrade over time due to oxidation, forming sludge, varnish, and corrosive by-products. Tert-butylated phenols are added to fuels (including gasoline and jet fuel), lubricants, and greases to inhibit this oxidative degradation. They function as stabilizers that increase the oxidative stability of the fluids, particularly under conditions of high temperature and pressure. This helps maintain the performance of the lubricant or fuel and extends its useful life.

Many industrially important monomers, such as styrene and acrylates, can undergo spontaneous and undesired polymerization during manufacturing, transportation, and storage. This premature polymerization can result in product loss and equipment fouling. Phenolic compounds, including tert-butylated phenols, are effective polymerization inhibitors. They work by reacting with and neutralizing the free radicals that initiate the polymerization process. Even at low concentrations, they can effectively block the chain reaction, ensuring the stability and shelf-life of the monomer. For instance, tert-butyl catechol, a related phenolic compound, is known to be a highly effective inhibitor for styrene, especially at temperatures around 60°C.

Enhancing the thermal stability of polymers is a key application for hindered phenolic antioxidants. These additives are essential for protecting polymeric materials from degradation at the elevated temperatures required for processing and for applications in demanding environments. The efficiency of sterically hindered phenolic antioxidants at temperatures above 120°C is influenced by the substituents on the phenol ring, with the 2,6-di-tert-butyl arrangement being particularly effective. By scavenging radicals formed during thermal stress, these antioxidants preserve the polymer's structural integrity and physical properties. Studies on related compounds like 4-tert-butylphenol have confirmed that information on thermal stability is crucial for their effective use as antioxidants in polymer compositions.

UV Stabilization in Coatings and Resins

While primarily known as antioxidants, tert-butylated phenols also contribute to the protection of materials against degradation caused by ultraviolet (UV) radiation from sunlight. UV radiation can break down the chemical bonds in polymers, leading to discoloration, cracking, and loss of physical properties. Tert-butylated phenols can be used as intermediates in the production of dedicated UV absorbers (UVAs). For example, 2-tert-butyl-4-methylphenol is a precursor for UV-326, a benzotriazole-type UVA. These UVAs function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. In many coating and resin formulations, phenolic antioxidants are used in combination with UVAs and Hindered Amine Light Stabilizers (HALS) to achieve a synergistic effect, providing comprehensive protection against both thermal and light-induced degradation.

Specialty Chemical Applications

The unique molecular structure of this compound, characterized by the presence of a bulky tert-butyl group adjacent to the hydroxyl and methyl groups on the phenol ring, imparts specific chemical properties that make it and its isomers valuable in various specialty chemical applications. These properties, primarily steric hindrance and electron-donating effects, are leveraged in separation processes, the formulation of fragrances, and the development of advanced catalytic systems.

Separation Processes (e.g., Extraction-Chromatography)

While specific applications of this compound in industrial separation processes are not extensively documented in publicly available literature, the principles of separating structurally similar compounds are well-established. The purification of poly-tert-butylated phenols from crude reaction mixtures resulting from the alkylation of phenols often requires specialized separation techniques.

Research Findings:

Processes like melt crystallization are employed to purify compounds such as 2,4,6-tri-(tert-butyl)phenol. In this method, a crude mixture containing various isomers and partially alkylated phenols is subjected to controlled temperature cycles. The process involves crystallizing the desired compound on a surface, followed by a "sweating" phase where the temperature is slightly raised to melt and remove entrapped impurities, and finally a melting phase to recover the purified product. google.com This technique is effective for separating compounds with different melting points and crystalline structures, a common feature among phenol derivatives.

Furthermore, analytical methods for detecting and quantifying related compounds in complex matrices have been developed. For instance, 2,4-di-tert-butylphenol (B135424) has been identified and measured in food samples using steam distillation for extraction, followed by gas chromatography-mass spectrometry (GC/MS) for separation and detection. researchgate.net These analytical-scale separation techniques underscore the importance of chromatographic methods in isolating specific phenolic compounds from intricate mixtures.

The table below summarizes separation techniques used for related tert-butylated phenols, which could be applicable to this compound.

| Separation Technique | Compound Example | Application | Principle |

| Melt Crystallization | 2,4,6-tri-(tert-butyl)phenol | Industrial Purification | Separation based on differences in melting points and crystal formation. google.com |

| Steam Distillation | 2,4-di-tert-butylphenol | Analytical Extraction | Separation of volatile compounds from a non-volatile matrix. researchgate.net |

| Gas Chromatography | 2,4-di-tert-butylphenol | Analytical Separation | Separation based on partitioning between a stationary phase and a mobile gas phase. researchgate.net |

Component in Fragrance and Flavor Formulations

The use of tert-butylated phenols in the fragrance industry is highly specific and varies significantly between different isomers. While some compounds in this family are valued for their unique scent profiles, others are explicitly avoided or prohibited due to potential safety concerns.

Research Findings:

Certain substituted phenols are considered to have odor characteristics acceptable for use in fragrance formulations. google.com For example, the isomer 2-tert-butyl-6-methyl phenol is noted for its leathery type odor and is recommended for use at levels up to 0.0200% in fragrance concentrates. thegoodscentscompany.com

Conversely, other closely related compounds are deemed unsuitable. The Good Scents Company database explicitly recommends that 3-tert-butyl phenol is "not for fragrance use". thegoodscentscompany.com More significantly, p-tert-Butylphenol (4-tert-butylphenol) is prohibited by the International Fragrance Association (IFRA) Standards because of risks related to dermal sensitization and depigmentation. cloudfront.net There is no specific information available regarding the use of this compound itself in fragrance or flavor formulations. This highlights the critical role that the specific substitution pattern on the phenol ring plays in determining a compound's suitability and safety for this application.

The following table summarizes the status of various tert-butylated phenols in fragrance applications.

| Compound | CAS Number | Status in Fragrance | Notes |

| 2-tert-butyl-6-methyl phenol | 2219-82-1 | Used as a fragrance agent | Possesses a leathery odor; recommended use up to 0.0200%. thegoodscentscompany.com |

| p-tert-Butylphenol | 98-54-4 | Prohibited | Risk of dermal sensitization and depigmentation. cloudfront.net |

| 3-tert-butyl phenol | 585-34-2 | Not for fragrance use | Explicitly not recommended for use in fragrances. thegoodscentscompany.com |

| ortho allyl para tert-butyl phenol | N/A | Used as a fragrance agent | Possesses acceptable odor characteristics for fragrance formulations. google.com |

Role in Catalytic Systems

Sterically hindered phenols, including this compound and its isomers, play several important roles in the field of catalysis. Their utility stems from the steric bulk of the tert-butyl group and the electronic properties of the phenol ring. They are not typically used as catalysts themselves but rather as essential components in creating or controlling catalytic systems.

Research Findings:

A primary role of these compounds is as precursors in the synthesis of complex ligands for metal catalysts. The bulky tert-butyl groups create a sterically hindered environment around a metal center, which can control the access of reactants and thus enhance the selectivity of a catalytic reaction. For example, new tridentate ligands have been synthesized based on the structure of 2-tert-butyl-4-methylphenol for use in coordination chemistry. researchgate.net Similarly, complex bis(o-aminophenol) ligands derived from 3,5-di-tert-butyl-phenol are known as "redox non-innocent" ligands, which can participate in the catalytic cycle and are used to synthesize complexes for homogeneous catalysis. mdpi.com

Another significant role is as radical scavengers or stabilizers. The electron-rich phenol ring can be easily oxidized, and the resulting phenoxy radical is stabilized by the bulky tert-butyl groups. wikipedia.org This property makes them effective antioxidants. In catalysis research, compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) are frequently added to reaction mixtures to trap radical intermediates. This acts as a mechanistic probe; if the addition of the hindered phenol inhibits or stops a reaction, it provides strong evidence for a radical-based pathway. acs.org

Finally, this compound can also be the target product of a selective catalytic process. Research has shown the selective production of 2-(tert-butyl)-3-methylphenol from the depolymerization of lignin (B12514952) using a MoS₂ catalyst, highlighting its value as a specialty chemical derived from biomass. aalto.fi

The diverse roles of tert-butylated phenols in catalysis are outlined in the table below.

| Role in Catalysis | Compound Example(s) | Function |

| Ligand Precursor | 2-tert-butyl-4-methylphenol; 3,5-di-tert-butyl-phenol | Used to synthesize larger, sterically hindered ligands that control the activity and selectivity of metal catalysts. researchgate.netmdpi.com |

| Radical Scavenger | 2,6-di-tert-butyl-4-methylphenol (BHT) | Traps radical intermediates to prevent unwanted side reactions or to study reaction mechanisms. acs.org |

| Stabilizer/Antioxidant | 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) | Acts as a free-radical scavenger to stabilize fuels, lubricants, and polymers against oxidative degradation. wikipedia.org |

| Target Product | This compound | Synthesized via selective catalytic upgrading of biomass (lignin). aalto.fi |

Environmental Behavior and Transformation of 3 Tert Butyl 2 Methylphenol

Abiotic Transformation Processes

Information on the non-biological transformation of 3-tert-butyl-2-methylphenol in the environment is not available.

There are no available studies or data concerning the photodegradation mechanisms of this compound. The effects of sunlight on its chemical structure, the rates of degradation, and the identity of any resulting photoproducts have not been documented.

No data has been found on the hydrolysis or other abiotic chemical transformation processes of this compound. Its stability in water and its potential to react with other chemical species in the environment under various pH and temperature conditions remain uncharacterized.

Biotic Degradation Studies

There is a lack of scientific literature on the biodegradation of this compound.

No studies have been identified that investigate the microbial metabolism or biodegradation pathways of this compound. The microorganisms capable of degrading this compound and the enzymatic processes involved have not been reported.

As no studies on the biodegradation of this compound are available, there is no information on the identification of its biodegradation products.

Fate in Environmental Compartments (e.g., Water, Soil, Atmosphere)

Comprehensive studies detailing the partitioning and persistence of this compound in water, soil, and the atmosphere could not be located. For related compounds, such as other isomers of tert-butylphenol, environmental fate is influenced by factors like water solubility, vapor pressure, and the tendency to adsorb to soil and sediment. However, without specific experimental data for this compound, its behavior in these environmental compartments remains speculative.

Atmospheric Half-Life and Removal Mechanisms

Persistence and Mobility in Aquatic and Soil Environments

There is a lack of specific research findings on the persistence and mobility of this compound in aquatic and soil environments. Key parameters used to predict the environmental fate of chemicals in these compartments, such as the soil adsorption coefficient (Koc) and biodegradation half-life, have not been reported for this specific compound. For comparison, other tert-butylated phenols exhibit a range of mobility in soil, with some being relatively immobile due to adsorption to organic matter. The potential for this compound to persist or move through soil and water systems cannot be determined without empirical data.

Formation of Environmental Transformation Products

Information regarding the formation of environmental transformation products from this compound is not available in the reviewed literature. The degradation of phenolic compounds can lead to the formation of various byproducts, some of which may have their own environmental significance. However, without studies on the degradation pathways of this compound, its potential transformation products remain unidentified.

Conclusion and Future Research Directions

Summary of Current Research Status

Research specifically focused on the chemical compound 3-Tert-butyl-2-methylphenol is notably limited in publicly accessible scientific literature. While the broader class of tert-butylated phenols is well-documented, with many isomers being extensively studied for their industrial and biological applications, this compound remains a comparatively obscure molecule. The available information is largely confined to its identification and basic chemical properties, often listed in chemical supplier databases.

The general class of tert-butyl phenolic compounds are recognized for their antioxidant properties, which arise from the electron-donating nature of the tert-butyl group and the hydrogen-donating capability of the hydroxyl group on the phenol (B47542) ring. nih.gov The steric hindrance provided by the bulky tert-butyl group enhances the stability of the resulting phenoxy radical, a key feature of effective antioxidants. mdpi.com These compounds are widely used as stabilizers in plastics, fuels, lubricants, and food products to prevent oxidative degradation. nih.gov

Identification of Knowledge Gaps

The primary and most significant knowledge gap is the near absence of dedicated research on this compound. This gap encompasses several critical areas of chemical and biological science:

Synthesis and Characterization: While general methods for the synthesis of tert-butylated phenols exist, specific, optimized, and high-yield synthetic routes for this compound are not well-documented in peer-reviewed literature. Furthermore, comprehensive characterization of its physicochemical properties beyond basic data points is lacking.

Antioxidant Properties: There is a clear lack of empirical data on the antioxidant activity of this compound. Comparative studies with its other isomers would be necessary to understand how the specific substitution pattern of the tert-butyl and methyl groups on the phenol ring influences its radical scavenging capabilities.

Biological Activity and Toxicology: The biological effects of this compound are largely unknown. Research into its potential cytotoxicity, endocrine-disrupting activity, and metabolic fate is non-existent. This stands in contrast to other tert-butylated phenols, for which some toxicological data are available. nih.gov

Potential Applications: Due to the lack of research on its specific properties, the potential applications of this compound have not been explored. It is unclear if this isomer possesses any advantageous properties over its more common counterparts that would make it suitable for specific industrial or pharmaceutical uses.

A summary of the research status for tert-butylated phenols, highlighting the specific gaps for this compound, is presented in the table below.

| Research Area | General Status for Tert-butylated Phenols | Specific Status for this compound |

| Synthesis | Various well-established methods for different isomers. google.comgoogle.com | Specific optimized synthesis not well-documented. |

| Antioxidant Activity | Extensively studied and utilized commercially. nih.govnbinno.com | No specific data available. |

| Biological Effects | Some isomers studied for toxicity and endocrine disruption. nih.gov | Unexplored. |

| Applications | Widely used as industrial antioxidants and stabilizers. nih.govvdhchemtech.com | No specific applications identified. |

Emerging Research Avenues for this compound

The significant knowledge gaps surrounding this compound present numerous opportunities for future research. The following are potential avenues that could yield valuable scientific insights:

Comparative Computational and Experimental Studies: An initial approach could involve computational modeling to predict the antioxidant potential and other physicochemical properties of this compound. These theoretical findings could then be validated through experimental studies, including its synthesis and subsequent evaluation of its radical scavenging activity in comparison to its more well-known isomers.

Exploration of Niche Applications: Research could be directed towards identifying unique properties of this compound that may arise from its specific substitution pattern. For instance, its steric and electronic profile might make it a more effective stabilizer in certain polymer matrices or a more potent inhibitor of specific enzymatic oxidation processes compared to other isomers.

Investigation of Biological Activities: A comprehensive toxicological evaluation is a crucial first step to understanding the potential safety of this compound. Beyond this, screening for beneficial biological activities, such as anti-inflammatory or antimicrobial effects, could open up new avenues for its application in life sciences. The structural similarity to other biologically active phenols suggests this could be a fruitful area of investigation.

Development of Novel Synthesis Methods: The development of efficient and selective synthetic routes to produce this compound in high purity would be a valuable contribution to synthetic organic chemistry. This could involve exploring novel catalysts or reaction conditions for the alkylation of 2-methylphenol.

Q & A

Q. What are the recommended methods for synthesizing 3-Tert-butyl-2-methylphenol with high purity?

Synthesis typically involves alkylation or Friedel-Crafts reactions. For instance, Grignard reagents can be used to introduce the tert-butyl group to a phenolic precursor. A method adapted from related compounds involves reacting dihydrocoumarin with methylmagnesium chloride in anhydrous THF under controlled conditions, followed by acid quenching and purification via column chromatography to achieve >95% purity . Purity validation should employ HPLC or GC-MS, referencing standards such as those in , where 99.0% purity was confirmed for structural analogs .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions and molecular structure. For example, tert-butyl groups exhibit distinct singlet peaks in 1H NMR (~1.3 ppm) .

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, with reverse-phase C18 columns and UV detection at 270–280 nm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C11H16O, MW 164.24) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation.

- Handling: Use fume hoods, nitrile gloves, and PPE. Avoid prolonged skin contact, as phenolic compounds may cause irritation . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Contradictions often arise from differing test models or impurity levels. Strategies include:

- Reproducibility Checks: Replicate studies using OECD-compliant protocols (e.g., bacterial reverse mutation assays with S. typhimurium TA98/TA100) .

- Mechanistic Studies: Investigate reactive intermediates (e.g., quinone methides) via LC-MS to assess genotoxic potential .

- Meta-Analysis: Compare data across studies while controlling for variables like solvent systems or exposure durations .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

- Photolysis: Exclude aqueous solutions to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Tert-butyl groups may slow breakdown compared to unsubstituted phenols .

- Biodegradation: Use OECD 301B (Ready Biodegradability) tests with activated sludge. Hydrophobicity (logP ~3.5) may limit microbial uptake .

- Soil Mobility: Conduct column leaching studies with HPLC-UV to measure adsorption coefficients (Kd), which correlate with tert-butyl substituent effects .

Q. What strategies can differentiate structural isomers like this compound and 4-Tert-butyl-2-methylphenol?

- Chromatography: Use chiral columns or gradient HPLC with retention time comparisons. For example, 4-Tert-butyl isomers elute later due to increased steric hindrance .

- Spectroscopy: 13C NMR distinguishes substituent positions. The tert-butyl carbon in the 3-position resonates at δ ~29 ppm, while the 4-position appears upfield .

- Crystallography: Single-crystal X-ray diffraction provides definitive isomer identification .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.